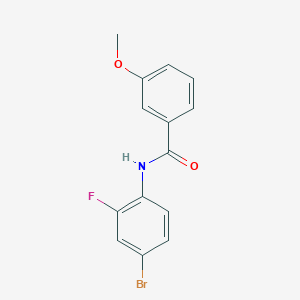![molecular formula C17H17N3O3S B5867750 N~1~-(4-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5867750.png)
N~1~-(4-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-(4-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, commonly known as "CMPD101," is a small molecule compound that has gained interest in the scientific community due to its potential therapeutic applications. CMPD101 is a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is a negative regulator of insulin signaling pathways. Inhibition of PTP1B has been shown to improve insulin sensitivity and glucose homeostasis, making CMPD101 a promising candidate for the treatment of type 2 diabetes and other metabolic disorders.
Mécanisme D'action
N~1~-(4-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a negative regulator of insulin signaling pathways, and its inhibition by CMPD101 leads to increased insulin sensitivity and glucose uptake in target tissues. Specifically, N~1~-(4-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide dephosphorylates the insulin receptor and downstream signaling molecules, thereby impairing insulin signaling. By inhibiting N~1~-(4-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, CMPD101 enhances insulin signaling and improves glucose homeostasis.
Biochemical and Physiological Effects:
CMPD101 has been shown to improve glucose tolerance, insulin sensitivity, and hepatic steatosis in animal models of obesity and insulin resistance. In vitro studies have also demonstrated that CMPD101 enhances glucose uptake in adipocytes and skeletal muscle cells. These effects are likely due to the inhibition of N~1~-(4-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide and subsequent enhancement of insulin signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using CMPD101 in lab experiments is its selectivity for N~1~-(4-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide inhibition, which allows for the specific study of insulin signaling pathways. However, one limitation is the potential for off-target effects, as CMPD101 may also inhibit other phosphatases. Additionally, the synthesis of CMPD101 is complex and may be challenging for some labs to replicate.
Orientations Futures
Future research on CMPD101 could focus on its potential therapeutic applications for type 2 diabetes and other metabolic disorders. Further studies could also investigate the potential for combination therapy with other insulin-sensitizing agents. Additionally, the development of more potent and selective N~1~-(4-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide inhibitors could improve the efficacy of these compounds for therapeutic use.
Méthodes De Synthèse
The synthesis of CMPD101 involves several steps, starting with the reaction of 4-cyanobenzenamine with N-methylglycine methyl ester to yield N-methyl-N-(4-cyanophenyl)glycine methyl ester. This intermediate is then reacted with 4-methylbenzenesulfonyl chloride to form N-methyl-N-(4-cyanophenyl)-N-(4-methylphenylsulfonyl)glycine methyl ester. Finally, the methyl ester is hydrolyzed to yield CMPD101.
Applications De Recherche Scientifique
CMPD101 has been extensively studied in preclinical models for its potential therapeutic applications. In vitro studies have shown that CMPD101 selectively inhibits N~1~-(4-cyanophenyl)-N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide activity, leading to improved insulin sensitivity and glucose uptake in adipocytes and skeletal muscle cells. In vivo studies in animal models of obesity and insulin resistance have demonstrated that CMPD101 treatment improves glucose tolerance, insulin sensitivity, and hepatic steatosis.
Propriétés
IUPAC Name |
N-(4-cyanophenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-13-3-9-16(10-4-13)24(22,23)20(2)12-17(21)19-15-7-5-14(11-18)6-8-15/h3-10H,12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLFZKJIENRCII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-ethoxyphenyl)-2-[4-(methylthio)phenoxy]acetamide](/img/structure/B5867671.png)
![3-(2-chlorobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5867674.png)
![N-(2-acetyl-4,5-dimethoxyphenyl)-7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5867679.png)
![3-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5867711.png)

![N-[3-(1H-1,2,3-benzotriazol-1-yl)-4-oxo-1(4H)-naphthalenylidene]-4-methylbenzenesulfonamide](/img/structure/B5867725.png)


![2-ethyl-4-methyl-1-[(4-nitrophenyl)sulfonyl]-1H-imidazole](/img/structure/B5867747.png)

![3-[(4-benzyl-1-piperidinyl)carbonothioyl]phenol](/img/structure/B5867760.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B5867765.png)
![N'-{[(2-methylphenoxy)acetyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B5867779.png)